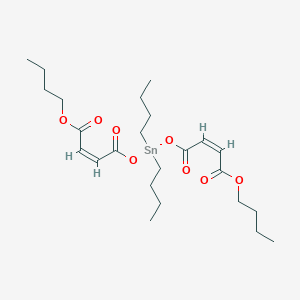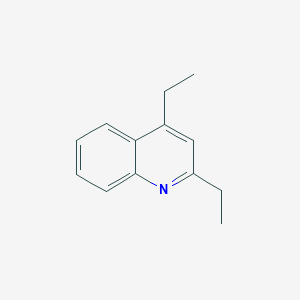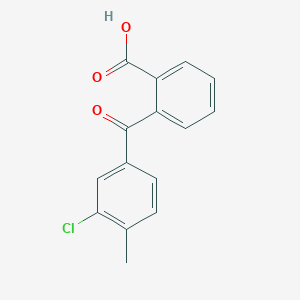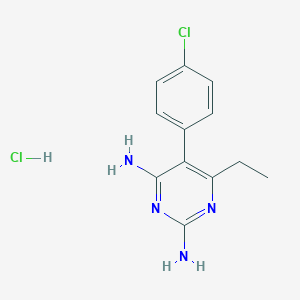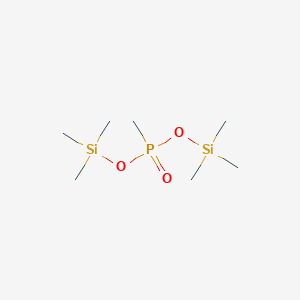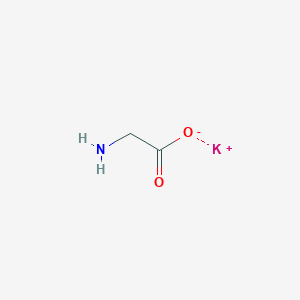
Potassium glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium glycinate, also known as glycine potassium salt, is a chemical compound with the formula C₂H₄KNO₂. It is typically found as a colorless crystalline or white granular substance. This compound is highly soluble in water but insoluble in organic solvents. This compound is relatively stable at room temperature and is used in various applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium glycinate can be synthesized by reacting glycine with potassium hydroxide. The reaction typically involves dissolving glycine in water and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows:
NH2CH2COOH+KOH→NH2CH2COOK+H2O
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions, such as temperature and concentration, are optimized to ensure maximum yield and purity. The product is then crystallized and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium glycinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycine and potassium carbonate.
Reduction: It can be reduced under specific conditions to yield different products, depending on the reagents used.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products:
Oxidation: Glycine and potassium carbonate.
Reduction: Depending on the conditions, different reduced forms of glycine.
Substitution: Different metal glycinate salts.
Wissenschaftliche Forschungsanwendungen
Potassium glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer solution.
Biology: this compound is used in studies involving amino acids and protein synthesis.
Medicine: It is explored for its potential therapeutic effects, including its role in metabolic processes.
Wirkmechanismus
The mechanism of action of potassium glycinate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of glycine, an amino acid that plays a crucial role in protein synthesis and other metabolic processes. This compound can also interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Sodium glycinate
- Magnesium glycinate
- Calcium glycinate
Potassium glycinate’s unique combination of solubility, stability, and reactivity makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
15743-44-9 |
|---|---|
Molekularformel |
C2H5KNO2 |
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
potassium;2-aminoacetate |
InChI |
InChI=1S/C2H5NO2.K/c3-1-2(4)5;/h1,3H2,(H,4,5); |
InChI-Schlüssel |
DXDTUQXKMVJYAM-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.[K+] |
Isomerische SMILES |
C(C(=O)[O-])N.[K+] |
Kanonische SMILES |
C(C(=O)O)N.[K] |
Key on ui other cas no. |
15743-44-9 |
Verwandte CAS-Nummern |
56-40-6 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


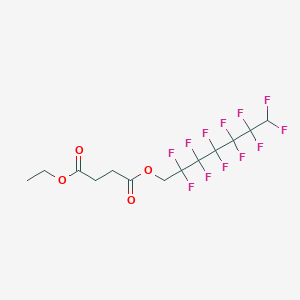
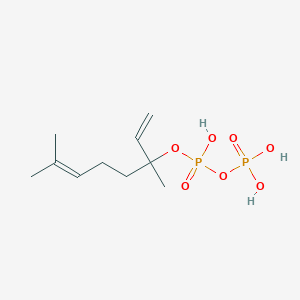
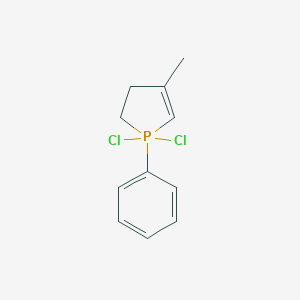

![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
